N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
IUPAC Name Deconstruction and Functional Group Analysis
The systematic IUPAC name N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide provides a complete structural blueprint of the compound. Deconstructing the name reveals the following components:
- Parent chain : The term propanamide indicates a three-carbon chain with an amide group at position 1.
- N-substituent : The N-(1,1-dioxido-2,3-dihydrothiophen-3-yl) group denotes a sulfone-modified dihydrothiophene ring. Specifically:
- 2,3-dihydrothiophen-3-yl: A five-membered thiophene ring with two adjacent saturated carbons (C2 and C3).
- 1,1-dioxido: Sulfone functional groups at positions 1 and 1, indicating oxidation of the sulfur atom.
- Propanamide side chain : The 3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] substituent at the third carbon of the propanamide backbone includes:
- 1,3-thiazolidin-3-yl: A five-membered heterocycle containing sulfur (S1) and nitrogen (N3).
- 4-oxo: A ketone group at position 4.
- 2-thioxo: A thioketone group at position 2.
- (5Z)-5-(3-methoxybenzylidene): A benzylidene group (aromatic ring with a methoxy substituent at position 3) connected via a Z-configured double bond to the thiazolidinone at position 5.
Functional Group Analysis :
- Sulfone moiety : The dihydrothiophene sulfone contributes to electrophilic reactivity and hydrogen-bonding potential.
- Thiazolidinone core : The 4-oxo-2-thioxo-thiazolidinone system enables tautomerism and metal coordination.
- Benzylidene group : The 3-methoxybenzylidene substituent introduces aromaticity and stereoelectronic effects due to the Z-configuration.
Comparative Analysis of Dihydrothiophene Sulfone Moieties in Heterocyclic Systems
Dihydrothiophene sulfones are critical motifs in medicinal and materials chemistry. The 1,1-dioxido-2,3-dihydrothiophene moiety in this compound exhibits distinct structural and electronic features compared to other sulfone-containing heterocycles:
The 2,3-dihydrothiophene sulfone in this compound balances rigidity and reactivity. The sulfone group enhances solubility in polar solvents, while the partial unsaturation allows for π-π stacking interactions with aromatic systems. In contrast, 2,5-dihydrothiophene sulfones (e.g., sulfolene) exhibit greater ring strain due to the transannular double bond, leading to lower thermal stability.
Stereochemical Considerations of (5Z)-Configuration in Thiazolidinone Benzylidene Substituents
The (5Z) -configuration of the 3-methoxybenzylidene substituent on the thiazolidinone ring dictates the compound’s three-dimensional geometry and intermolecular interactions:
Stereoelectronic Effects :
- In the Z-isomer, the 3-methoxy group and the thiazolidinone’s sulfur atom reside on the same side of the double bond. This arrangement creates a planar conformation that facilitates conjugation between the benzylidene π-system and the thiazolidinone’s heterocycle.
- The Z-configuration also induces a dipole moment due to the electron-withdrawing methoxy group, enhancing solubility in aprotic solvents.
Synthetic Control :
- The Z-configuration is typically favored in Knoevenagel condensations (used to form benzylidene-thiazolidinones) when electron-donating groups (e.g., methoxy) are present on the benzaldehyde precursor. This preference arises from stabilized transition states involving enolate intermediates.
- Catalytic conditions (e.g., piperidine or DMAP) and solvent polarity influence the Z/E ratio. Polar solvents like DMF stabilize the Z-isomer through solvation effects.
Biological Implications :
- The Z-configuration positions the methoxy group to participate in hydrogen bonding with biological targets, such as enzyme active sites. This spatial arrangement has been linked to enhanced binding affinity in analogous thiazolidinone derivatives.
Properties
Molecular Formula |
C18H18N2O5S3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-14-4-2-3-12(9-14)10-15-17(22)20(18(26)27-15)7-5-16(21)19-13-6-8-28(23,24)11-13/h2-4,6,8-10,13H,5,7,11H2,1H3,(H,19,21)/b15-10- |
InChI Key |
KPJZRDIHYPWWCZ-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique combination of a thiophenone moiety and a thiazolidine ring. Its molecular formula is with a molecular weight of approximately 426.5 g/mol. The presence of multiple functional groups—including dioxides, thioxo groups, and amides—suggests significant chemical reactivity and potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the Thiophene Ring : Starting from 2,3-dihydrothiophene 1,1-dioxide.
- Condensation Reactions : Involving the thiazolidine derivative and the methoxybenzylidene component.
- Purification : Techniques such as recrystallization or column chromatography are used to isolate the final product.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
Antimicrobial Activity
Compounds with similar structures have been reported to show antimicrobial properties. The thiazolidine core is known for its efficacy against various bacterial strains.
Anticancer Properties
Research suggests potential anticancer activity due to the compound's ability to induce apoptosis in cancer cells. This is likely mediated through interaction with specific cellular pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
The exact mechanism of action is still under investigation, but it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction can modulate their activity, leading to various biological effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide | Contains isothiazolidine ring | Antimicrobial |
| N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-octanoyl)benzamide | Similar amide structure | Anticancer |
| 5-(4-fluorophenyl)methylidene]-4-oxo-thiazolidin derivatives | Thiazolidine core | Anti-inflammatory |
The unique combination of thiophene and thiazolidine structures in N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-propanamide may enhance its pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological activity of this compound through in vitro and in vivo models:
- In Vitro Studies : These have demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity.
- In Vivo Studies : Animal models have shown reduced tumor growth rates when treated with the compound, supporting its potential as an anticancer agent.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a thiophene ring and a thiazolidinone moiety, which are known for their biological activities. The molecular formula is with a molecular weight of 447.5 g/mol. Its unique arrangement of functional groups contributes to its diverse applications in medicine and agriculture.
Antimicrobial Activity
Research has indicated that compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives possess activity against various bacterial strains and fungi, making them potential candidates for antibiotic development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound could be beneficial in treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Research into thiazolidinones has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This makes this compound a candidate for further investigation in cancer therapy .
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide. Compounds with similar thiophene and thiazolidinone structures have been shown to possess insecticidal and fungicidal properties. This application could be particularly relevant in developing environmentally friendly pest control agents that target specific pests without harming beneficial organisms .
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazolidinone derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazolidinone structure enhanced activity, suggesting that this compound could be optimized for increased efficacy .
- Anti-inflammatory Studies : In a controlled experiment assessing the anti-inflammatory potential of thiazolidinones on animal models of arthritis, compounds similar to the target compound significantly reduced swelling and pain markers compared to control groups. This suggests a promising avenue for therapeutic use in chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities influenced by substituents on the benzylidene ring, the nature of the thiazolidinone core, and the amide-linked side chains. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 3-methoxy group (target compound) may enhance membrane permeability compared to electron-withdrawing groups (e.g., 4-Cl in ). However, analogs with 4-methylbenzylidene () show improved metabolic stability due to reduced oxidative susceptibility .
- The 1,1-dioxido-dihydrothiophen side chain (target compound) introduces sulfone groups, which can improve solubility compared to purely aromatic side chains (e.g., thiazol-2-yl in ) .
Synthetic Methodologies: The target compound’s synthesis likely involves a Knoevenagel condensation between 3-methoxybenzaldehyde and the thiazolidinone core, followed by amide coupling—a method paralleled in for analogs with substituted benzylidenes . Crystallographic tools like SHELX () and ORTEP-3 () are critical for confirming the Z-configuration of the benzylidene moiety, a structural feature shared across all compared compounds .
The N-(1,3,4-thiadiazol-2-yl) side chain () demonstrates enhanced kinase inhibition compared to simpler aryl amides, suggesting the target compound’s dihydrothiophen group may offer unique binding interactions .
Predicted pKa values for hydroxyl-substituted analogs (e.g., 9.53 in ) indicate pH-dependent solubility, a factor less pronounced in the target compound due to its neutral side chain .
Preparation Methods
Sulfonation of 2,3-Dihydrothiophene
The thiophene ring is oxidized to its sulfone derivative using hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours. Key parameters:
| Parameter | Value |
|---|---|
| Oxidizing agent | H₂O₂ (3 equiv) |
| Solvent | Acetic acid |
| Temperature | 50°C |
| Reaction time | 12 hours |
| Yield | 82–85% |
Post-reaction, the product is isolated via vacuum filtration and washed with cold diethyl ether to remove residual acetic acid.
Functionalization at the 3-Position
The sulfonated thiophene undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, followed by amination with aqueous ammonia. This yields 3-amino-1,1-dioxido-2,3-dihydrothiophene, a key intermediate for subsequent amide coupling.
Construction of the (5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl Moiety
Hydrazide Formation
3-Methoxybenzaldehyde is condensed with propanehydrazide in ethanol under reflux to form the hydrazone intermediate. Reaction conditions:
Cyclocondensation with Sulfanylacetic Acid
The hydrazone undergoes cyclocondensation with sulfanylacetic acid in refluxing toluene (48 hours, N₂ atmosphere) to form the thiazolidinone core. Key data:
| Parameter | Value |
|---|---|
| Solvent | Dry toluene |
| Temperature | 110°C (reflux) |
| Molar ratio | 1:2 (hydrazone:sulfanylacetic acid) |
| Yield | 68–73% |
The Z-configuration is confirmed via ¹H-NMR (δ 7.84 ppm, singlet for CH=N).
Amide Coupling and Final Assembly
Final Coupling with the Thiophene Sulfone
The propanamide-thiazolidinone intermediate is reacted with 3-amino-1,1-dioxido-2,3-dihydrothiophene using HATU as a coupling agent in DMF. Critical parameters:
| Parameter | Value |
|---|---|
| Coupling agent | HATU (1.2 equiv) |
| Base | DIPEA (3 equiv) |
| Solvent | Anhydrous DMF |
| Time | 24 hours |
| Yield | 65–70% |
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol-water (4:1 v/v) to achieve >95% purity. Crystalline characteristics:
Spectroscopic Validation
-
¹H-NMR (DMSO- d₆) : δ 11.45 (s, 1H, NH), 8.27–8.22 (m, 2H, Ar-H), 7.84 (s, 1H, CH=N), 5.22 (q, 1H, J = 7.2 Hz, CH₃).
Reaction Optimization and Scale-Up Challenges
Temperature Sensitivity
Exceeding 80°C during cyclocondensation leads to E/Z isomerization, reducing bioactivity. Optimal thermal control is achieved using jacketed reactors with automated cooling.
Byproduct Management
Diethyl ether formation is suppressed by maintaining a 1:2 hydrazone:sulfanylacetic acid ratio and rigorous N₂ purging.
Industrial-Scale Adaptation
Continuous Flow Synthesis
Pilot-scale studies demonstrate viability in continuous flow reactors for steps requiring anhydrous conditions (e.g., cyclocondensation). Benefits include:
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing thiazolidinone derivatives similar to the target compound?
- Methodology : The synthesis of thiazolidinone cores often involves condensation of aromatic aldehydes with 4-thiazolidinones under basic conditions. For example, phenylisothiocyanate can react with activated methylene compounds (e.g., 3-oxo-propionitriles) followed by cyclization with chloroacetyl chloride . Solvent systems like Et3N/DMF-H2O are effective for achieving high yields (70–85%) in similar reactions .
Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be optimized to confirm the structure of the target compound?
- Methodology :
- FT-IR : Look for characteristic peaks: C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and S=O (~1150 cm⁻¹) stretching vibrations .
- NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the 3-methoxybenzylidene group’s protons appear as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C) for the methoxy carbon .
- UV-Vis : Monitor π→π* transitions of the conjugated benzylidene moiety (λmax ~300–350 nm) .
Q. What are common side reactions during the synthesis of Z-configuration benzylidene-thiazolidinone derivatives?
- Methodology : Steric hindrance and reaction temperature influence Z/E isomerization. Using polar aprotic solvents (DMF, DMSO) and maintaining temperatures below 80°C minimizes side products. Column chromatography (silica gel, hexane/EtOAc) is effective for isolating the Z-isomer .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodology :
- Perform geometry optimization and vibrational frequency analysis at the B3LYP/6-311G(d,p) level. Compare calculated IR frequencies with experimental data to identify outliers (e.g., hydrogen bonding effects) .
- For NMR, apply the gauge-including atomic orbital (GIAO) method to predict chemical shifts. Deviations >2 ppm may indicate conformational flexibility or solvent effects .
Q. What strategies address low yields in the nucleophilic substitution step of dihydrothiophene sulfone derivatives?
- Methodology :
- Use activating agents (e.g., EDCI/HOBt) for amide bond formation between the dihydrothiophene sulfone and thiazolidinone-propanamide moiety .
- Monitor reaction progress via TLC (Rf ~0.5 in CH2Cl2/MeOH 9:1) and optimize stoichiometry (1.2 equivalents of sulfone derivative to thiazolidinone intermediate) .
Q. How do steric and electronic factors influence the biological activity of Z-configuration thiazolidinone derivatives?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). The 3-methoxy group on the benzylidene moiety enhances π-π stacking with hydrophobic pockets .
- Compare IC50 values of Z vs. E isomers in enzyme inhibition assays to quantify stereoselectivity .
Data Contradiction Analysis
Q. Conflicting reports on the stability of thioxo-thiazolidinone derivatives in aqueous media—how to reconcile?
- Resolution : Stability varies with substituents. Electron-withdrawing groups (e.g., -NO2) increase hydrolysis susceptibility. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use phosphate buffer (pH 7.4) to simulate physiological conditions .
Q. Why do different studies report varying reaction times for benzylidene condensation (6–24 hours)?
- Resolution : Microwave-assisted synthesis reduces time to 15–30 minutes at 100°C. Conventional heating requires longer durations due to slower thermal activation. Compare yields under both conditions to identify efficiency trade-offs .
Key Methodological Recommendations
- Synthetic Optimization : Use Et3N as a base in DMF for high-purity thiazolidinone intermediates .
- Characterization : Combine experimental spectroscopy with DFT calculations to validate structural assignments .
- Biological Assays : Prioritize Z-isomers for activity screening due to their higher conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
